(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of . It is primarily recognized for its potential applications in organic synthesis and medicinal chemistry. The compound is classified as a piperidine derivative, which is a common structural motif in various pharmaceuticals due to its biological activity and versatility in chemical reactions.
The synthesis of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride typically involves the following steps:
The molecular structure of (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride can be described as follows:
InChI=1S/C8H17NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h10H,3-7H2,1-2H3;1H
ZSBRTOYYTBNICW-UHFFFAOYSA-N
The compound features a piperidine ring substituted with two methyl groups at the 1 and 4 positions and a hydroxymethyl group at the 4-position, which is further protonated in the hydrochloride form.
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride participates in several chemical reactions:
These reactions are fundamental for modifying the compound's structure to enhance its biological activity or to synthesize other complex molecules.
The mechanism of action for (1,4-Dimethyl-4-piperidinyl)methanol hydrochloride involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds with similar structures often exhibit significant pharmacological activities due to their ability to interact with neurotransmitter systems.
Relevant analytical data includes:
(1,4-Dimethyl-4-piperidinyl)methanol hydrochloride has several scientific uses:
The diverse applications underscore the importance of this compound in both academic research and industrial chemistry contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2